REACTION_CXSMILES
|
N1C2C(=CC=CC=2)C=CC=1.[Br:11][C:12]1[C:20]2[S:19][C:18](C(O)=O)=[CH:17][C:16]=2[CH:15]=[C:14]([C:24]([F:27])([F:26])[F:25])[CH:13]=1>[Cu]>[Br:11][C:12]1[C:20]2[S:19][CH:18]=[CH:17][C:16]=2[CH:15]=[C:14]([C:24]([F:27])([F:25])[F:26])[CH:13]=1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=CC=C12
|
Name
|
copper
|
Quantity
|
0.39 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
7-bromo-5-(trifluoromethyl)-1-benzothiophene-2-carboxylic acid
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=CC=2C=C(SC21)C(=O)O)C(F)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
the collected precipitate was washed with toluene
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
the resulting brown oil was diluted with EtOAc
|
Type
|
ADDITION
|
Details
|
poured into 6.0 M HCl (aq)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 6.0 M HCl (aq), water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
saturated NaCl (aq), dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-1% EtOAc/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2C=CSC21)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |